4,4-Difluorocyclohexanecarbaldehyde
Overview
Description
4,4-Difluorocyclohexanecarbaldehyde is a chemical compound with the molecular formula C7H10F2O . Its molecular weight is approximately 148.15 .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexane ring with two fluorine atoms and a formyl group attached .Physical and Chemical Properties Analysis
This compound has a molecular weight of 148.15 . Its density is approximately 1.1±0.1 g/cm3 . The boiling point is around 165.0±40.0 °C at 760 mmHg .Scientific Research Applications
Nanosized N-sulfonated Brönsted Acidic Catalyst
A novel nanosized N-sulfonated Brönsted acidic catalyst was utilized for the synthesis of polyhydroquinoline derivatives via Hantzsch condensation. This process involved the one-pot four-component condensation of aryl aldehydes (including 4,4-Difluorocyclohexanecarbaldehyde), 1,3-cyclohexadione derivatives, β-ketoesters, and ammonium acetate under solvent-free conditions. The procedure achieved excellent yields and the catalyst demonstrated reusability without significant loss of activity (Goli-Jolodar, Shirini, & Seddighi, 2016).
Synthetic Applications under Palladium-Catalyzed Conditions
2-Bromo-cyclohexenecarbaldehyde, closely related to this compound, has been extensively used in the synthesis of compounds with potential biological, medicinal, and material applications. This review focuses on the advancements in bromovinyl aldehyde chemistry under palladium-catalyzed conditions, which may extend to this compound derivatives (Ghosh & Ray, 2017).
Stereocontrolled Synthesis Applications
4-Oxoazetidine-2-carbaldehydes, similar in structure to this compound, are used as dual-reactive building blocks in stereocontrolled synthesis. These compounds have been utilized in synthesizing a broad range of substances, including α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products, demonstrating the potential applications of this compound in stereocontrolled synthesis processes (Alcaide & Almendros, 2001).
Asymmetric Organocatalytic Domino Reactions
In a related context, asymmetric organocatalytic domino reactions involving chiral substituted cyclohexene carbaldehydes (structurally similar to this compound) have been developed. This process synthesizes compounds in excellent enantiomeric excesses through Michael addition-aldol condensation reactions, indicating potential applications in asymmetric synthesis (Enders, Narine, Benninghaus, & Raabe, 2007).
Prins Cyclization for Synthesis of Heterocyclic Compounds
Prins cyclization, a chemical reaction involving aldehydes, has been studied with various aldehydes, potentially including this compound. This method facilitates the synthesis of 4-fluorinated tetrahydropyrans, thiacyclohexanes, and piperidines with high stereoselectivity, indicating its potential application in synthesizing fluorinated heterocyclic compounds (Kishi, Inagi, & Fuchigami, 2008).
Allylation Reactions for Stereocontrolled Synthesis
Allylation reactions of 4-oxoazetidine-2-carbaldehydes, which are analogous to this compound, have been explored in various media. These reactions have shown diverse diastereoselectivities, leading to the stereocontrolled synthesis of fused tricyclic beta-lactams, a process that could be relevant for this compound (Alcaide, Almendros, & Salgado, 2000).
Synthesis of Octahydro-2H-Chromenol with Analgesic Activity
The Prins reaction of isopulegol with thiophene-2-carbaldehyde in the presence of acid-modified clays has been studied for the synthesis of physiologically active substances. This methodology, potentially applicable to this compound, involves solvent-free conditions and could lead to the synthesis of novel compounds with analgesic activity (Sidorenko et al., 2018).
Excited-State Intramolecular Proton-Transfer Mechanisms
An excited-state intramolecular proton-transfer mechanism was investigated in a compound structurally similar to this compound. This study provides insights into the excited-state dynamics of such compounds, which could be useful for understanding the photophysical properties of this compound derivatives (Tang et al., 2017).
Mechanism of Action
Target of Action
It’s known that aldehydes can react with various biological targets, including proteins and dna, which can lead to various biological effects .
Mode of Action
Aldehydes in general can form adducts with proteins and dna, altering their structure and function . This can lead to changes in cellular processes and potentially result in various biological effects.
Biochemical Pathways
It’s known that aldehydes can affect various biochemical pathways due to their reactivity with biological macromolecules .
Pharmacokinetics
The compound’s physicochemical properties such as its molecular weight (14815), logP (151), and water solubility (308 mg/ml) suggest that it may have good bioavailability .
Result of Action
It’s known that aldehydes can cause various cellular effects due to their reactivity with biological macromolecules .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of aldehydes .
Properties
IUPAC Name |
4,4-difluorocyclohexane-1-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)3-1-6(5-10)2-4-7/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSDOTKSZMHDOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463254 | |
Record name | 4,4-Difluorocyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
265108-36-9 | |
Record name | 4,4-Difluorocyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4-Difluoro-cyclohexanecarboxaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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